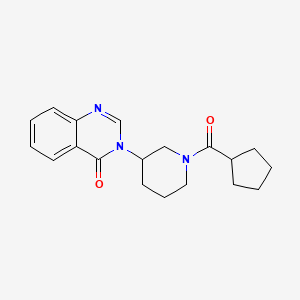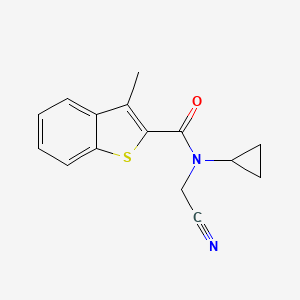![molecular formula C8H16N2O3 B2681846 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid CAS No. 60274-11-5](/img/structure/B2681846.png)
4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid
Overview
Description
4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid, also known as N,N-dimethylglycine ethyl ester, is a chemical compound. It has a molecular formula of C8H16N2O3 and a molecular weight of 188.227 .
Physical And Chemical Properties Analysis
4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid has a density of 1.117±0.06 g/cm3 and a boiling point of 401.6±30.0 °C .Scientific Research Applications
Drug and Gene Delivery
This compound has been used in the creation of amphiphilic block copolymers, which can self-associate in aqueous media into nanosized micelles. These micelles can be loaded with anticancer drugs and nucleic acids for simultaneous delivery, significantly improving cancer therapy .
Nanocarrier in Gene Transfection
The compound has been used in the creation of Poly (2-(N,N-dimethylamino) ethyl methacrylate) (PDMAEMA), a nanomaterial that has shown great potential as a new generation of nanocarriers in gene transfection. It has been used to efficiently condense plasmid DNA into nanostructures for transfection in plant cells .
Antimicrobial Activity
The compound has been used in the synthesis of PR-TPB complex, which has shown good activity against both Gram-positive bacteria and yeast, including Candida albicans .
Optical Properties
The compound has been used in the synthesis of compounds with unique optical properties. These compounds have been studied using UV-Vis and fluorescence spectra .
Production of Cationic Polymers
The compound is commonly used in the production of cationic polymers. These polymers are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
properties
IUPAC Name |
4-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-6H2,1-2H3,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDFENUDVHGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2681764.png)
![Ethyl 4-(4-fluorophenyl)-2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2681767.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681770.png)

![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681772.png)
![Methyl 2-[6-methyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2681773.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B2681777.png)


![3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2681783.png)
![6-[4-(Benzenesulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2681784.png)
![3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681785.png)